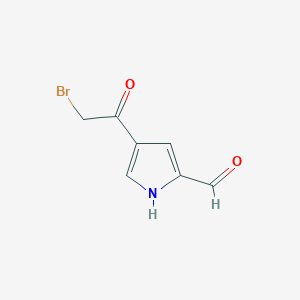

4-(Bromoacetyl)-2-pyrrolecarboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

4-(2-bromoacetyl)-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 |

InChI Key |

XDFPHYRXVMRTCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1C(=O)CBr)C=O |

Origin of Product |

United States |

The Pyrrole Heterocycle As a Fundamental Scaffold in Organic Synthesis

The pyrrole (B145914) ring is a five-membered aromatic heterocycle with the chemical formula C₄H₅N. numberanalytics.com It is a cornerstone of organic chemistry, forming the core structure of many vital natural products, including heme, chlorophyll, and various alkaloids. numberanalytics.comslideshare.net Its prevalence in biologically active molecules has made it a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net

Pyrrole's structure consists of a planar, five-membered ring containing four carbon atoms and one nitrogen atom. The nitrogen's lone pair of electrons participates in the π-electron system, creating an aromatic sextet that confers stability. numberanalytics.com This electron contribution makes the pyrrole ring electron-rich, rendering it highly reactive toward electrophiles. numberanalytics.com Electrophilic substitution reactions, such as nitration, sulfonation, and acylation, typically occur at the C2 or C5 positions (the α-positions), which are adjacent to the nitrogen atom. wikipedia.orgksu.edu.sauop.edu.pk This preference is due to the greater stabilization of the cationic intermediate formed during attack at these positions compared to attack at the C3 or C4 (β) positions. ksu.edu.sauop.edu.pk

Table 1: Physicochemical Properties of Pyrrole

| Property | Value |

| Molecular Formula | C₄H₅N |

| Molar Mass | 67.091 g·mol⁻¹ |

| Appearance | Colorless volatile liquid |

| Density | 0.967 g cm⁻³ |

| Melting Point | -23 °C |

| Boiling Point | 129 to 131 °C |

| Acidity (pKa of N-H) | 17.5 |

| Basicity (pKb) | 13.6 |

| Data sourced from wikipedia.org |

Pyrrole 2 Carboxaldehyde Derivatives: Structural Motif and Synthetic Utility

Pyrrole-2-carboxaldehyde is a derivative where a formyl group (-CHO) is attached to the C2 position of the pyrrole (B145914) ring. This structural motif is a valuable building block in the synthesis of more complex molecules. mdpi.com These compounds are found in nature, isolated from sources such as fungi and plants, and can be produced through chemical reactions like the condensation of glucose and amino acid derivatives. nih.gov

The synthetic utility of pyrrole-2-carboxaldehyde derivatives is extensive. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. They serve as key intermediates in the synthesis of dipyrroles and tripyrroles, which are precursors to porphyrins—large macrocyclic compounds essential for processes like oxygen transport and photosynthesis. google.com Furthermore, the aldehyde functionality allows for the construction of various pharmaceuticals and functional materials, such as the BODIPY family of fluorescent dyes. mdpi.com Recent methodologies have also demonstrated the conversion of pyrrole-2-carboxaldehydes into pyrrole carboxamides through oxidative amidation, showcasing their versatility in accessing diverse chemical structures. rsc.org

Strategic Importance of Functionalization at the Pyrrole 4 Position

As noted, the inherent electronic properties of the pyrrole (B145914) ring direct electrophilic substitution to the C2 and C5 positions. wikipedia.org This makes the selective functionalization of the C3 and C4 positions a significant synthetic challenge. Developing methods to introduce substituents at the less reactive β-positions is of strategic importance as it allows for the creation of a wider array of pyrrole isomers with distinct biological and material properties.

The synthesis of 4-substituted pyrrole-2-carboxaldehydes, in particular, provides access to molecular frameworks that are otherwise difficult to obtain. google.com Friedel-Crafts alkylation reactions have been employed to introduce groups at the 4-position, yielding valuable intermediates for pharmaceuticals and porphyrins with specific substitution patterns. google.com The ability to control the regiochemistry of substitution on the pyrrole ring is crucial for the rational design and synthesis of new functional molecules. Therefore, synthetic routes that enable the introduction of functional groups, such as an acetyl or bromoacetyl group, at the C4 position are highly valuable in modern organic chemistry. google.com

Overview of Alpha Bromo Ketone Functionality in Contemporary Organic Chemistry

Direct Synthetic Routes to 4-(Bromoacetyl)-2-pyrrolecarboxaldehyde

Direct synthetic strategies to this compound primarily involve a multi-step sequence starting from the parent pyrrole heterocycle. This approach leverages the inherent reactivity of the pyrrole ring to introduce the required functional groups in a regioselective manner.

Multi-step Reaction Sequences for Direct Elaboration

The process begins with the formation of a Vilsmeier-Haack intermediate from pyrrole. This intermediate is then subjected to Friedel-Crafts acylation conditions. The subsequent hydrolytic work-up yields the desired 4-acylpyrrole-2-carboxaldehyde. cdnsciencepub.com In the context of synthesizing the target compound, this would involve the introduction of an acetyl group to yield 4-acetylpyrrole-2-carboxaldehyde.

Utilization of Specific Precursors and Reaction Conditions

The successful execution of this direct synthesis relies on carefully controlled reaction conditions to ensure the desired regioselectivity. The initial Vilsmeier-Haack formylation of pyrrole preferentially occurs at the 2-position due to the electron-donating nature of the nitrogen atom. chemistrysteps.com The subsequent Friedel-Crafts acylation of the Vilsmeier intermediate is directed to the 4-position.

For the acylation step to furnish 4-acetylpyrrole-2-carboxaldehyde, specific precursors and catalysts are employed. The reaction of the pyrrole-Vilsmeier complex with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride, in a solvent like 1,2-dichloroethane (B1671644) has been reported to give the desired product in good yield. cdnsciencepub.com

| Reaction Step | Reagents and Conditions | Product | Yield | Reference |

| Acylation of Pyrrole-Vilsmeier Complex | Pyrrole-Vilsmeier complex, Acetyl chloride, Aluminum chloride, 1,2-dichloroethane, Room temperature | 4-Acetylpyrrole-2-carboxaldehyde | 80% | cdnsciencepub.com |

| α-Bromination (General) | Ketone, Br₂, Acid catalyst (e.g., HBr, Acetic Acid) | α-Bromo ketone | - | masterorganicchemistry.com |

Indirect Synthetic Strategies via Pyrrole-2-carbaldehyde Derivatives

Indirect strategies for the synthesis of this compound involve the construction of the pyrrole ring as a key step. These methods often provide a high degree of control over the substitution pattern of the final product.

De Novo Synthesis Approaches for Pyrrole-2-carbaldehyde Skeletons

A prominent de novo synthesis for producing polysubstituted pyrrole-2-carbaldehyde skeletons has been developed, which can be adapted to produce precursors for this compound. This approach is particularly noteworthy for its efficiency and use of readily available starting materials.

An efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons has been achieved through a process featuring oxidative annulation and a direct Csp³–H to C=O oxidation. This method allows for the preparation of pyrrole-2-carbaldehyde derivatives from simple starting materials such as aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. Mechanistic studies have indicated that the oxygen atom of the aldehyde group originates from molecular oxygen, highlighting the oxidative nature of this transformation. A key advantage of this scalable approach is that it avoids the use of stoichiometric quantities of hazardous oxidants.

The success of this de novo synthesis hinges on the use of a specific catalytic system and optimized reaction parameters. The reaction is typically mediated by a combination of a copper catalyst and iodine in the presence of oxygen. Optimization experiments have identified that the use of CuCl₂ and I₂ in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 100°C) provides good yields of the desired pyrrole-2-carbaldehyde products. The reaction demonstrates a broad substrate scope, tolerating a variety of substituents on the aryl methyl ketones and arylamines.

| Catalyst System | Key Reagents | Solvent | Temperature | Product Type | Reference |

| Copper/Iodine | CuCl₂, I₂, O₂ | DMSO | 100°C | Polysubstituted Pyrrole-2-carbaldehydes | chemistrysteps.com |

This de novo synthesis provides a versatile platform for accessing a wide range of substituted pyrrole-2-carbaldehydes. To apply this to the synthesis of this compound, one would need to select starting materials that would result in the formation of a 4-acetyl substituted pyrrole-2-carbaldehyde, which could then be subsequently brominated as described in the direct synthesis section.

Directed Functionalization at the Pyrrole 4-Position

The synthesis of this compound logically commences with the installation of an acetyl group at the C4 position of a pyrrole-2-carbaldehyde precursor. This requires overcoming the inherent reactivity of the pyrrole ring, which typically favors electrophilic substitution at the C2 and C5 positions. The presence of an electron-withdrawing carboxaldehyde group at C2 deactivates the ring towards further electrophilic attack but directs incoming electrophiles primarily to the C4 and C5 positions.

Electrophilic Alkylation and Acylation Reactions on Pyrrole-2-carbaldehydes

The classical approach for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution has been successfully applied to pyrrole systems. A one-pot synthesis for the direct precursor, 4-acetyl-1H-pyrrole-2-carbaldehyde, has been reported, which involves a Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation. nih.gov In this procedure, pyrrole is first formylated at the 2-position. Subsequently, a Lewis acid like aluminum chloride (AlCl₃) is used to catalyze the acylation at the 4-position with acetyl chloride. nih.gov

The choice of Lewis acid and reaction conditions is critical. While strong Lewis acids like AlCl₃ can effectively promote acylation, they can also lead to complexation with the pyrrole nitrogen and the carbonyl oxygen, influencing the regioselectivity and reactivity. researchgate.netnih.gov Studies on N-substituted pyrroles have shown that the use of weaker Lewis acids can sometimes favor substitution at the 2-position, whereas stronger Lewis acids can direct acylation to the 3-position (analogous to the 4-position in a 2-substituted pyrrole). nih.gov The deactivating nature of the 2-carboxaldehyde group makes the subsequent acylation at the 4-position a challenging but feasible transformation. researchgate.net

Table 1: Examples of Electrophilic Acylation on Pyrrole Derivatives

| Pyrrole Substrate | Acylating Agent | Catalyst / Conditions | Major Product | Reference |

|---|---|---|---|---|

| Pyrrole | Acetyl chloride | Aluminum chloride (AlCl₃) | 2-Acetylpyrrole | numberanalytics.com |

| N-p-Toluenesulfonylpyrrole | Acyl halides | Aluminum chloride (AlCl₃) | 3-Acyl-N-p-toluenesulfonylpyrrole | nih.gov |

Transition Metal-Catalyzed Functionalization Methodologies for Pyrrolecarboxaldehydes

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical alternative to classical electrophilic substitution. tohoku.ac.jp These methods offer novel pathways for the direct introduction of functional groups onto heterocyclic scaffolds, often with high regioselectivity. nih.govrsc.org For the synthesis of 4-acyl pyrrole derivatives, a palladium-catalyzed C-H activation approach could be envisioned. Such strategies can functionalize C-H bonds that are often unreactive under traditional conditions. nih.gov

While specific examples detailing the transition metal-catalyzed acylation of pyrrole-2-carbaldehyde at the C4 position are not extensively documented, the general applicability of these methods to five-membered heteroarenes is well-established. tohoku.ac.jpnih.gov These reactions typically involve a palladium, rhodium, or ruthenium catalyst that coordinates to the heterocycle and facilitates the cleavage of a specific C-H bond, followed by coupling with an appropriate acyl source. The regioselectivity in these reactions can be controlled by various factors, including the choice of metal, ligands, and directing groups. nih.gov The development of such a method for pyrrolecarboxaldehydes would represent a significant advancement, potentially avoiding the use of stoichiometric and harsh Lewis acids. tohoku.ac.jpnih.gov

Introduction of the Bromoacetyl Moiety onto Pyrrole Scaffolds

Once the 4-acetyl-2-pyrrolecarboxaldehyde intermediate is secured, the next critical step is the introduction of a bromine atom at the α-carbon of the acetyl group. This transformation converts the methyl ketone into an α-haloketone, a versatile functional group known for its reactivity as an alkylating agent in the synthesis of various heterocyles. nih.govwikipedia.org

Strategies for Alpha-Haloketone Formation in Pyrrole Derivatives

The direct α-halogenation of ketones is the most common method for synthesizing α-haloketones. mdpi.com This reaction can be performed under acidic or basic conditions. The acid-promoted mechanism involves the formation of an enol intermediate, which then attacks the halogenating agent. mdpi.com

A variety of brominating agents can be employed for this purpose. Molecular bromine (Br₂) in a solvent like acetic acid is a traditional choice. mdpi.com Other common reagents include N-Bromosuccinimide (NBS), which is often preferred for its milder reaction conditions and easier handling. wikipedia.org The choice of reagent and conditions must be carefully considered to avoid unwanted side reactions, such as bromination of the electron-rich pyrrole ring itself. Bromination of pyrrole derivatives with electron-withdrawing groups has been studied, and conditions can be selected to favor either ring bromination or side-chain bromination. researchgate.netresearchgate.net For the conversion of 4-acetyl-2-pyrrolecarboxaldehyde, a selective α-bromination of the acetyl group is required.

Table 2: Common Reagents for α-Bromination of Ketones

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid, CH₂Cl₂ | Standard, effective method; can require careful control of stoichiometry. | mdpi.com |

| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (AIBN) or acid catalyst | Milder alternative to Br₂, often used for allylic and benzylic bromination but also for α-keto bromination. | wikipedia.org |

| Cupric bromide (CuBr₂) | Reflux in EtOAc/CHCl₃ | Can provide good selectivity for α-monobromination. | researchgate.net |

| Pyridinium tribromide | THF, Acetic acid | Solid reagent, easier to handle than liquid bromine. | researchgate.net |

Exploration of Analogous Bromoacetylation Reactions for Related Heterocycles

The formation of α-bromoacetyl groups is a common synthetic operation not limited to pyrroles. This functionality is a key building block in the synthesis of numerous other heterocyclic systems, including thiazoles, imidazoles, and oxazoles. nih.govchemistryviews.org For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. wikipedia.org Similarly, α-haloketones are precursors for pyrroles via the Hantzsch pyrrole synthesis. wikipedia.org The reaction of α-bromoacetyl-substituted heterocycles with various nucleophiles allows for the construction of more complex fused or linked heterocyclic systems. The extensive use of this bromoacetylation strategy across different heterocyclic families underscores its reliability and synthetic importance. nih.govnih.gov

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound involves two key transformations with well-studied mechanisms: electrophilic acylation and α-bromination of a ketone.

The Friedel-Crafts acylation of the pyrrole-2-carbaldehyde ring proceeds via an electrophilic aromatic substitution mechanism. numberanalytics.com The reaction is initiated by the formation of a highly electrophilic acylium ion (or a complex of the acyl halide with the Lewis acid). The π-electrons of the pyrrole ring attack this electrophile. The presence of the deactivating carboxaldehyde group at C2 slows the reaction and directs the incoming electrophile to the C4 or C5 position. A resonance-stabilized intermediate, known as a sigma complex or arenium ion, is formed. The subsequent loss of a proton from the site of attack restores the aromaticity of the pyrrole ring, yielding the 4-acetylated product. nih.govnumberanalytics.com The Lewis acid catalyst plays a crucial role not only in activating the acylating agent but also in potentially complexing with the carbonyl oxygen of the substrate, further influencing the electronic properties and regioselectivity of the ring. researchgate.net

The α-bromination of the 4-acetyl group also follows a well-established pathway. mdpi.com Under acidic conditions, the ketone is first protonated on the carbonyl oxygen. This enhances the acidity of the α-protons. A subsequent deprotonation by a weak base (like the solvent or the conjugate base of the acid catalyst) leads to the formation of an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂). This step forms the C-Br bond and a protonated carbonyl. Final deprotonation yields the α-bromoketone product and regenerates the acid catalyst. mdpi.com The rate-determining step is typically the formation of the enol, and since only one enol can form from the acetyl group, this method generally leads to clean monobromination if the stoichiometry is controlled.

Elucidation of Reaction Pathways and Intermediate Species

The introduction of an acetyl group onto a pyrrole ring is a classic example of a Friedel-Crafts acylation reaction. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the pyrrole ring acts as the nucleophile. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which enhances the electrophilicity of the acylating agent.

The generally accepted reaction pathway for the Friedel-Crafts acylation of a pyrrole derivative like 2-pyrrolecarboxaldehyde to yield the 4-bromoacetylated product involves the following key steps:

Formation of the Acylium Ion: The reaction is initiated by the interaction of the bromoacetylating agent, such as bromoacetyl chloride or bromoacetic anhydride, with the Lewis acid catalyst. This interaction generates a highly reactive electrophile, the acylium ion.

Bromoacetyl chloride + AlCl₃ ⇌ [CH₂BrCO]⁺[AlCl₄]⁻

Nucleophilic Attack by the Pyrrole Ring: The electron-rich pyrrole ring of 2-pyrrolecarboxaldehyde then attacks the acylium ion. The existing formyl group at the 2-position is a deactivating group, which directs incoming electrophiles to the meta-position (position 4). The attack results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation and Regeneration of the Catalyst: In the final step, a weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom to which the acyl group has attached. This step restores the aromaticity of the pyrrole ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Intermediate Species:

The primary intermediate species in this reaction pathway is the acylium ion and the sigma complex (arenium ion) . The stability of the sigma complex is a crucial factor in determining the regioselectivity of the reaction. For 2-substituted pyrroles, electrophilic attack at the 4-position is generally favored due to the electronic effects of the substituent at the 2-position.

In some instances, particularly with strong Lewis acids like AlCl₃, the formation of organoaluminum intermediates has been proposed. In such cases, the Lewis acid may coordinate with the pyrrole nitrogen, influencing the reactivity and regioselectivity of the acylation process.

| Reaction Step | Key Species Involved | Description |

| 1. Electrophile Generation | Bromoacetyl chloride, Aluminum chloride | Formation of the highly reactive acylium ion. |

| 2. Nucleophilic Attack | 2-Pyrrolecarboxaldehyde, Acylium ion | The π-electrons of the pyrrole ring attack the acylium ion. |

| 3. Intermediate Formation | Sigma complex (Arenium ion) | A resonance-stabilized cationic intermediate is formed. |

| 4. Deprotonation | Sigma complex, [AlCl₄]⁻ | A proton is removed to restore aromaticity. |

| 5. Product Formation | This compound | The final acylated product is obtained. |

Kinetic Studies and Energy Profile Analysis of Synthetic Reactions

Detailed kinetic studies and energy profile analyses for the specific synthesis of this compound are not extensively documented in publicly available literature. However, general principles of Friedel-Crafts acylation reactions provide a framework for understanding the factors that would influence the reaction kinetics and energetics.

Kinetic Studies:

Kinetic studies of this reaction would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration, reactant concentrations). Such studies would aim to determine the reaction rate law, which provides insights into the reaction mechanism. For a typical Friedel-Crafts acylation, the rate is often found to be dependent on the concentrations of the substrate, the acylating agent, and the Lewis acid catalyst.

The rate-determining step in the Friedel-Crafts acylation is generally the formation of the sigma complex. This is because this step involves the disruption of the aromatic system of the pyrrole ring, which has a significant activation energy barrier.

Energy Profile Analysis:

An energy profile diagram for the synthesis of this compound would illustrate the change in potential energy as the reaction progresses from reactants to products. The key features of this profile would be the transition states and intermediates.

Reactants: 2-Pyrrolecarboxaldehyde and the bromoacetyl chloride-Lewis acid complex.

First Transition State (TS1): The energy maximum leading to the formation of the sigma complex. The energy of this transition state is the activation energy (Ea) for the forward reaction and is the primary determinant of the reaction rate.

Intermediate: The resonance-stabilized sigma complex, which resides in a potential energy well.

Second Transition State (TS2): The energy maximum for the deprotonation step. This barrier is typically much lower than the first, making the initial electrophilic attack the rate-limiting step.

Products: this compound and the regenerated catalyst.

| Parameter | Significance in Synthesis | Influencing Factors |

| Activation Energy (Ea) | Determines the rate of the reaction. A lower Ea leads to a faster reaction. | Nature of the Lewis acid, solvent, temperature, electronic properties of the pyrrole substrate. |

| Reaction Rate | Dictates the time required for the completion of the reaction. | Concentration of reactants and catalyst, temperature. |

| Thermodynamic Stability | Determines the position of the equilibrium and the final product distribution. | Relative energies of reactants and products. |

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathway and calculate the energies of the transition states and intermediates, thereby providing a theoretical energy profile for the synthesis of this compound.

Reactivity Profile of the Bromoacetyl Moiety

The bromoacetyl group is a potent electrophilic site, characterized by the presence of two key reactive centers: the α-carbon bearing the bromine atom and the carbonyl carbon. The strong inductive effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack and rendering the bromide an excellent leaving group. nih.govnih.gov This heightened reactivity makes the bromoacetyl moiety a powerful alkylating agent. wikipedia.org

The primary reaction pathway for the bromoacetyl group is bimolecular nucleophilic substitution (SN2), where various nucleophiles displace the bromide ion. This reaction is efficient and widely used to introduce diverse functionalities.

N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles readily react with the α-carbon to form α-aminoketones. These reactions are fundamental in the synthesis of various biologically active compounds and complex heterocyclic systems.

S-Nucleophiles: Thioamides and thioureas are particularly effective nucleophiles in reactions with α-haloketones, forming key intermediates for the synthesis of thiazoles in what is known as the Hantzsch thiazole synthesis. wikipedia.org Thiols and thiophenols also react efficiently to yield α-thioketones.

O-Nucleophiles: While less common due to the competitive basicity of oxygen nucleophiles, reactions with carboxylates or phenoxides can lead to the formation of ester or ether linkages, respectively.

Table 1: Examples of Nucleophilic Substitution on the Bromoacetyl Group

| Nucleophile Class | Specific Reagent | Resulting Functional Group | Significance/Application |

|---|---|---|---|

| N-Nucleophiles | Primary/Secondary Amines | α-Aminoketone | Precursors to amino alcohols, imines, and various heterocycles. |

| N-Nucleophiles | Thiourea (B124793) | Aminothiazole | Core reaction in Hantzsch thiazole synthesis. wikipedia.org |

| S-Nucleophiles | Thioamides | Thiazole | Key step in the synthesis of substituted thiazoles. wikipedia.org |

| O-Nucleophiles | Carboxylic Acids (as salts) | α-Acyloxyketone (Ester) | Introduction of an ester functionality. |

Beyond direct substitution, the α-haloketone moiety can undergo several other important transformations:

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile present). This involves the formation of a cyclopropanone (B1606653) intermediate.

Perkow Reaction: Reaction with phosphites leads to the formation of enol phosphates through a rearrangement mechanism, which contrasts with the Michaelis-Arbuzov reaction that would typically occur with simple alkyl halides.

Heterocycle Synthesis: As mentioned, α-haloketones are pivotal precursors for a variety of heterocycles. The Hantzsch pyrrole synthesis, for instance, involves the reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. wikipedia.org

Reactivity of the Pyrrole-2-Carboxaldehyde Core

The pyrrole-2-carboxaldehyde portion of the molecule offers additional sites for functionalization, namely the aldehyde group and the pyrrole ring itself.

The aldehyde group is a versatile handle for carbon-carbon bond formation and derivatization. Under appropriate conditions, it can be selectively targeted while leaving the bromoacetyl group untouched.

Wittig Reaction: The reaction of the aldehyde with a phosphonium (B103445) ylide (R-CH=PPh₃) is a classic and highly effective method for converting the carbonyl into an alkene. masterorganicchemistry.comresearchgate.net This allows for the extension of the carbon chain and the introduction of a double bond with predictable regiochemistry. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This reaction is often preferred as the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org It typically shows excellent selectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. For example, reaction with primary amines or hydrazines yields imines or hydrazones, respectively. This type of condensation is a key step in the synthesis of Tambjamine alkaloids, where a bipyrrole aldehyde is condensed with an amine. nih.govchim.it Condensation with active methylene (B1212753) compounds (e.g., malonates) via Knoevenagel condensation provides another route to C-C bond formation.

Table 2: Selective Reactions of the Aldehyde Functional Group

| Reaction Type | Key Reagent(s) | Product | Key Features |

|---|---|---|---|

| Wittig Olefination | Phosphonium ylide (R-CH=PPh₃) | Alkene | Forms C=C bond; byproduct is triphenylphosphine (B44618) oxide. masterorganicchemistry.com |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | (E)-Alkene | Generally provides high E-selectivity; water-soluble byproduct. wikipedia.orgnrochemistry.com |

| Condensation | Primary Amine (R-NH₂) | Imine (Schiff base) | Forms a C=N bond; reversible reaction. |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Converts aldehyde to an amine in one pot. |

The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution preferentially at the C2 or C5 positions. slideshare.netvedantu.comonlineorganicchemistrytutor.com In this compound, the C2 and C4 positions are occupied. The presence of two electron-withdrawing groups (aldehyde and bromoacetyl) deactivates the ring compared to unsubstituted pyrrole, making electrophilic substitution more challenging. nih.gov However, substitution may still be directed to the remaining C5 or C3 positions under forcing conditions.

Electrophilic Substitution: Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation would likely target the C5 position, which is sterically more accessible and less electronically deactivated than C3.

Nucleophilic Substitution: Aromatic nucleophilic substitution on the pyrrole ring is generally difficult unless a leaving group is present and the ring is sufficiently activated by electron-withdrawing groups.

Utility as a Building Block for Complex Heterocyclic Compound Libraries

The primary utility of this compound lies in its role as a bifunctional building block for generating libraries of complex heterocyclic compounds. The presence of two distinct and chemoselectively addressable reactive sites—the α-bromoketone and the aldehyde—allows for the systematic construction of diverse molecular scaffolds.

The α-bromoketone is a classic electrophile ideally suited for participation in condensation reactions with nucleophilic species. One of the most prominent applications of α-haloketones is the Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing thiazole rings. nih.govsynarchive.com In this reaction, this compound can react with various thioamides, most commonly thiourea, to form a 2-aminothiazole (B372263) ring fused to the pyrrole core. This reaction provides a direct route to a class of complex heterocycles that merge the pyrrole and thiazole motifs. nih.govorganic-chemistry.org

By employing a range of substituted thioureas or other thioamides, chemists can generate a library of 4-(2-amino-thiazol-4-yl)-1H-pyrrole-2-carboxaldehyde derivatives, each with unique substituents on the thiazole ring. This modular approach is fundamental to combinatorial chemistry and drug discovery, enabling the rapid synthesis of numerous analogs for biological screening. mdpi.comnih.gov

| Reactant A | Reactant B | Product Core Structure | Heterocyclic System Formed |

| This compound | Thiourea | 4-(2-aminothiazol-4-yl)-1H-pyrrole-2-carboxaldehyde | Pyrrolo-thiazole |

| This compound | Substituted Thioamide | 4-(2-substituted-thiazol-4-yl)-1H-pyrrole-2-carboxaldehyde | Pyrrolo-thiazole |

Precursor in the Synthesis of Advanced Organic Structures

Beyond the initial construction of the pyrrolo-thiazole scaffold, this compound serves as a precursor to even more advanced and highly functionalized organic structures. The product of the initial Hantzsch synthesis is not an endpoint but rather a new, more complex intermediate for further elaboration.

The resulting 4-(2-aminothiazol-4-yl)-1H-pyrrole-2-carboxaldehyde molecule retains the aldehyde group from the original building block and possesses a newly installed nucleophilic amino group on the thiazole ring. These two functional groups can be used in a variety of subsequent transformations:

Aldehyde Moiety : The aldehyde can undergo reactions such as Wittig olefination, reductive amination, condensation reactions with active methylene compounds, or oxidation to a carboxylic acid.

Amino Moiety : The 2-amino group on the thiazole ring can be acylated, alkylated, or used as a nucleophile in the construction of further fused heterocyclic rings. nih.gov

This stepwise functionalization allows for the creation of intricate, multi-ring systems and molecules decorated with diverse pharmacophores, which are of significant interest in medicinal chemistry. acs.orgnih.gov For example, the aldehyde could be condensed with another reagent to form a third fused ring, leading to complex polycyclic aromatic systems.

Contributions to Retrosynthetic Analysis and Design of Synthetic Routes

Retrosynthetic analysis is a cornerstone of modern synthetic planning, where a target molecule is conceptually broken down into simpler, commercially available, or easily synthesized precursors. nih.gov The reliability and predictability of reactions involving this compound make it a valuable synthon in this process.

When designing a synthesis for a complex target molecule containing a 4-(thiazolyl)-pyrrole core, a key retrosynthetic disconnection involves the thiazole ring itself. The Hantzsch synthesis is such a robust and well-understood transformation that it provides a logical and reliable bond disconnection. synarchive.comrsc.org

Illustrative Retrosynthetic Analysis:

Development of Novel Chemical Methodologies Utilizing this compound

The bifunctional nature of this compound makes it an excellent substrate for the development of novel and efficient chemical methodologies, particularly in the realm of multicomponent and domino reactions. These strategies aim to form multiple chemical bonds in a single operation, reducing step counts, waste, and purification efforts, thereby aligning with the principles of green chemistry. bepls.com

The compound's structure is amenable to one-pot reactions where both the α-bromoketone and the aldehyde participate sequentially. For example, a potential methodology could involve a three-component reaction between this compound, a thioamide, and a third reactant that selectively condenses with the aldehyde.

Hypothetical One-Pot, Three-Component Reaction:

Step 1 (in situ): this compound reacts with thiourea to form the 4-(2-aminothiazol-4-yl)-1H-pyrrole-2-carboxaldehyde intermediate via Hantzsch synthesis.

Step 2 (in situ): A third component, such as malononitrile, is added to the same reaction vessel and undergoes a Knoevenagel condensation with the aldehyde group of the newly formed intermediate.

This approach would rapidly generate highly complex and functionalized heterocyclic systems in a single, efficient operation. The development of such methodologies, enabled by versatile building blocks like this compound, is a continuing goal in modern organic synthesis. nih.gov

Future Perspectives in 4 Bromoacetyl 2 Pyrrolecarboxaldehyde Research

Development of Green and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 4-(Bromoacetyl)-2-pyrrolecarboxaldehyde will likely focus on creating green and sustainable protocols for its synthesis, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key areas of exploration will include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives such as water, ionic liquids, or bio-based solvents. semanticscholar.org

Alternative Energy Sources: Employing microwave irradiation or sonochemistry to accelerate reaction rates and reduce energy consumption. lucp.net

Catalytic Approaches: Developing highly efficient and reusable catalysts, such as nanocatalysts or solid-supported catalysts, to improve yield and selectivity while minimizing waste. lucp.netnih.gov The use of heterogeneous catalysts, in particular, would simplify product purification and catalyst recovery. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts.

| Green Synthesis Strategy | Potential Application for this compound Synthesis | Anticipated Benefits |

| Microwave-Assisted Synthesis | Acceleration of the key cyclization and functionalization steps. | Reduced reaction times, increased yields, lower energy consumption. lucp.net |

| Use of Bio-based Solvents | Replacing chlorinated solvents in extraction and purification processes. | Reduced environmental impact, improved safety profile. semanticscholar.org |

| Heterogeneous Catalysis | Employing solid acid catalysts for the pyrrole (B145914) ring formation. | Ease of catalyst separation and recycling, reduced waste streams. nih.govmdpi.com |

| Solvent-Free Reactions | Performing reactions under neat conditions, potentially with ball milling. | Elimination of solvent waste, potential for increased reaction efficiency. lucp.netijcea.org |

Exploration of Novel Catalytic Applications and Transformations

The inherent reactivity of this compound makes it a promising candidate for use in novel catalytic applications. The pyrrole nitrogen and the bromoacetyl group could act as coordination sites for metal catalysts, or the entire molecule could serve as a precursor for more complex catalytic structures.

Future research could investigate:

Organocatalysis: The pyrrole moiety could be modified to act as a chiral organocatalyst for various asymmetric transformations.

Ligand Development: The compound could serve as a scaffold for the synthesis of novel ligands for transition-metal catalysis, with the potential for fine-tuning the electronic and steric properties of the resulting catalyst.

Catalytic Support: Immobilization of this compound onto solid supports could lead to the development of robust and recyclable catalytic systems.

| Catalytic Application | Potential Role of this compound | Example of a Potential Transformation |

| Asymmetric Catalysis | As a precursor to chiral ligands for metal-catalyzed reactions. | Enantioselective hydrogenation or carbon-carbon bond formation. |

| Oxidation Catalysis | Formation of a metal complex that can act as an oxidation catalyst. | Selective oxidation of alcohols or alkenes. |

| Cross-Coupling Reactions | Derivatization into a phosphine ligand for palladium-catalyzed reactions. | Suzuki, Heck, or Sonogashira coupling reactions. |

A non-traditional approach for the synthesis of pyrrole carboxamides from pyrrole carboxaldehyde has been reported, which involves the use of catalytic amounts of nBu4NI and TBHP as oxidants. nih.gov This highlights the potential for developing novel catalytic transformations involving the aldehyde group of this compound.

Advanced Derivatization for Tailored Molecular Architectures with Specific Chemical Properties

The functional groups on this compound provide handles for a multitude of chemical modifications. This allows for the rational design and synthesis of a diverse library of derivatives with tailored properties for various applications, including materials science and medicinal chemistry. rsc.org

Future derivatization strategies could include:

Macrocyclization: Using the bromoacetyl and aldehyde functionalities to construct complex macrocyclic structures, such as porphyrin analogues or other supramolecular assemblies.

Polymerization: Incorporating the molecule as a monomer into polymerization reactions to create novel conductive or functional polymers.

Multicomponent Reactions: Utilizing the compound in one-pot, multicomponent reactions to rapidly generate molecular complexity and build libraries of diverse compounds. rsc.org

The pyrrole scaffold is a key component in many biologically active natural products and pharmaceuticals. mdpi.comnih.gov Advanced derivatization of this compound could lead to the discovery of new therapeutic agents.

| Derivatization Strategy | Target Molecular Architecture | Potential Properties/Applications |

| Click Chemistry | Triazole-containing pyrrole derivatives. | Bioconjugation, materials science. |

| Condensation Reactions | Schiff base and imine derivatives from the aldehyde group. | Metal ion sensing, catalysis. |

| Nucleophilic Substitution | Thioether or amine derivatives from the bromoacetyl group. | Biologically active compounds, functional materials. |

Integration into High-Throughput and Automated Synthesis Platforms

The increasing demand for the rapid discovery of new molecules with desired properties necessitates the use of high-throughput and automated synthesis platforms. The reactivity and versatility of this compound make it an ideal building block for such platforms.

Future efforts in this area will likely involve:

Flow Chemistry: Developing continuous flow processes for the synthesis and derivatization of this compound, enabling rapid optimization and scale-up.

Robotic Synthesis: Utilizing automated robotic platforms to perform a large number of parallel reactions, allowing for the rapid generation of compound libraries based on the this compound scaffold.

High-Throughput Screening: Coupling automated synthesis with high-throughput screening assays to quickly identify derivatives with desired biological or material properties. rsc.org

The integration of this compound into automated platforms would significantly accelerate the discovery of new functional molecules.

| Automated Platform | Application with this compound | Key Advantages |

| Continuous Flow Synthesis | On-demand synthesis of the core molecule and its derivatives. | Improved safety, precise control over reaction parameters, ease of scaling. |

| Parallel Synthesis Robots | Generation of large libraries of analogues with diverse substituents. | Increased efficiency, rapid exploration of chemical space. |

| Integrated Synthesis and Screening | Automated synthesis followed immediately by biological or functional assays. | Accelerated discovery of lead compounds, reduced timelines for research and development. |

Q & A

Q. What synthetic strategies are employed to prepare 4-(Bromoacetyl)-2-pyrrolecarboxaldehyde, and how does protecting group chemistry enhance regioselectivity?

The compound is synthesized via bromination of 2-pyrrolecarboxaldehyde. To direct electrophilic substitution to the 4-position, the aldehyde group is protected by forming a ternary iminium salt with pyrrolidinium perchlorate. This strategy shields the aldehyde and enhances meta-directing effects, enabling bromination at the 4-position. After bromination, the aldehyde is regenerated via aqueous sodium bicarbonate treatment. The major product is 4-bromo-2-pyrrolecarboxaldehyde, with minor 5-bromo and 4,5-dibromo by-products (Table I in ).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- 1H NMR : Aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm. The bromoacetyl methylene group (CH₂Br) resonates as a singlet at δ ~4.3 ppm. Pyrrole ring protons show signals between δ 6.5–7.5 ppm.

- 13C NMR : Aldehyde carbon at δ ~190 ppm, carbonyl (C=O) at δ ~170 ppm, and brominated carbon at δ ~30 ppm.

- IR : Strong stretches for aldehyde (∼1700 cm⁻¹) and ketone (∼1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₇H₆BrNO₂.

Q. How can researchers assess the purity of this compound, and what are common by-products?

Chromatographic methods (HPLC or TLC) with UV detection are used to monitor purity. By-products include 5-bromo-2-pyrrolecarboxaldehyde (minor) and 4,5-dibromo-2-pyrrolecarboxaldehyde (trace). Relative ratios depend on bromine stoichiometry and reaction time (Table I, ). Recrystallization in ethylene dichloride or hexane/ethyl acetate mixtures improves purity.

Advanced Research Questions

Q. What reaction parameters minimize 5-bromo and 4,5-dibromo by-products during bromination of 2-pyrrolecarboxaldehyde?

- Temperature : Lower temperatures (0–5°C) reduce dibromo formation by slowing reaction kinetics.

- Solvent : Non-polar solvents (e.g., ethylene dichloride) favor mono-bromination over di-substitution.

- Stoichiometry : Limiting bromine to 1 equivalent minimizes over-bromination.

- Monitoring : Real-time HPLC analysis allows termination at optimal conversion (~80–90%).

Q. How can competing reactivity between the bromoacetyl and aldehyde groups be managed in multi-step syntheses?

Sequential protection strategies are critical:

- Aldehyde Protection : Convert the aldehyde to an iminium salt () or acetal before introducing bromoacetyl.

- Post-Functionalization : After bromoacetyl group reactions (e.g., nucleophilic substitution), regenerate the aldehyde via hydrolysis. This approach is exemplified in heterocycle synthesis (e.g., thiazoles), where bromine is displaced by thiols/amines, followed by cyclization.

Q. What computational or experimental insights explain the regioselectivity of bromination in 2-pyrrolecarboxaldehyde derivatives?

- Electrophilic Aromatic Substitution (EAS) : The iminium salt increases electron density at the 4-position via resonance.

- Hammett Studies : Electron-withdrawing groups (e.g., aldehyde) deactivate the pyrrole ring, but the iminium salt’s meta-directing effect overrides inherent reactivity.

- X-ray Crystallography : Structural data (e.g., bond lengths in ) confirm bromination at the 4-position.

Q. How is this compound utilized in constructing heterocyclic scaffolds for pharmaceutical intermediates?

The bromoacetyl group serves as a reactive handle for:

- Nucleophilic Substitution : Replacement with amines/thiols to form amides/thioethers.

- Cyclization : Intramolecular reactions to form thiazoles (e.g., reacting with thiourea) or oxazoles. demonstrates analogous bromoacetyl derivatives forming benzothiazole-containing heterocycles.

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile organic compounds.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent aldehyde oxidation.

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal.

Q. What analytical workflows resolve contradictions in reported reaction yields or by-product ratios?

- Reproducibility Checks : Validate reaction conditions (solvent purity, catalyst batch).

- Advanced Chromatography : UPLC-MS to detect trace impurities.

- Isotopic Labeling : Use ²H or ¹³C-labeled substrates to track reaction pathways. Discrepancies may arise from uncontrolled variables (e.g., trace moisture).

Q. How can researchers leverage this compound in metal-catalyzed cross-coupling reactions?

The bromine atom can participate in Suzuki-Miyaura or Ullmann couplings. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.